tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Description
tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a spirocyclic structure, which is a unique arrangement of atoms where two rings are connected through a single atom. The presence of fluorine atoms and a hydroxymethyl group further enhances its chemical properties, making it a valuable subject for research and industrial applications.
Properties
Molecular Formula |
C12H19F2NO3 |
|---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
tert-butyl (3R,6S)-2,2-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-7-11(4-8(15)5-16)6-12(11,13)14/h8,16H,4-7H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
JXPZUQUNCBYEJY-GZMMTYOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CO)CC2(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO)CC2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the asymmetric synthesis, which ensures the production of a specific enantiomer. This process often involves the use of chiral catalysts and reagents to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the spirocyclic structure or the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in a carboxylic acid derivative, while substitution reactions can yield a variety of functionalized spirocyclic compounds.
Scientific Research Applications
tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate has numerous applications in scientific research:
Biology: The compound’s unique structure and functional groups make it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Industrial applications may involve the production of advanced materials and catalysts, utilizing the compound’s stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, while the fluorine atoms and hydroxymethyl group contribute to its reactivity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (3R,5S)-6-chloro-dihydroxyhexanoate
Uniqueness
Compared to similar compounds, tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate stands out due to its spirocyclic structure and the presence of fluorine atoms. These features enhance its chemical stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
